molecular formula C9H7F3O2 B3029747 Ethyl 2,4,6-trifluorobenzoate CAS No. 773134-91-1

Ethyl 2,4,6-trifluorobenzoate

Cat. No.: B3029747
CAS No.: 773134-91-1
M. Wt: 204.15
InChI Key: KLPCRNPKTCZJIM-UHFFFAOYSA-N
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Description

Ethyl 2,4,6-trifluorobenzoate is an organic compound with the molecular formula C9H7F3O2. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions, and the carboxyl group is esterified with an ethyl group. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability .

Mechanism of Action

Ethyl 2,4,6-trifluorobenzoate is a chemical compound with the molecular formula C9H7F3O2

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals or biological molecules. For instance, its stability might be affected by the pH of the environment due to the potential for hydrolysis of the ester group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4,6-trifluorobenzoate can be synthesized through the esterification of 2,4,6-trifluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The general reaction is as follows:

2,4,6-Trifluorobenzoic acid+EthanolH2SO4Ethyl 2,4,6-trifluorobenzoate+Water\text{2,4,6-Trifluorobenzoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2,4,6-Trifluorobenzoic acid+EthanolH2​SO4​​Ethyl 2,4,6-trifluorobenzoate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4,6-trifluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,4,6-trifluorobenzoic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2,4,6-Trifluorobenzoic acid and ethanol.

    Reduction: 2,4,6-Trifluorobenzyl alcohol.

Scientific Research Applications

Ethyl 2,4,6-trifluorobenzoate is utilized in various scientific research fields:

Comparison with Similar Compounds

  • Ethyl 2,3,4,5-tetrafluorobenzoate
  • Ethyl 2,3,5,6-tetrafluorobenzoate
  • Ethyl pentafluorobenzoate

Comparison: Ethyl 2,4,6-trifluorobenzoate is unique due to the specific positioning of the fluorine atoms, which affects its reactivity and stability differently compared to other fluorinated benzoates. For instance, ethyl pentafluorobenzoate has all five hydrogen atoms on the benzene ring replaced by fluorine, leading to even greater electron-withdrawing effects and different reactivity patterns. The tetrafluorobenzoates, with four fluorine atoms, exhibit intermediate properties between the trifluorobenzoate and pentafluorobenzoate .

Properties

IUPAC Name

ethyl 2,4,6-trifluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPCRNPKTCZJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001033523
Record name Ethyl 2,4,6-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001033523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-91-1
Record name Benzoic acid, 2,4,6-trifluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773134-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4,6-trifluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2,4,6-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001033523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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